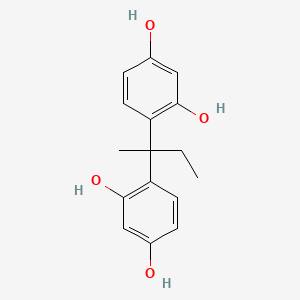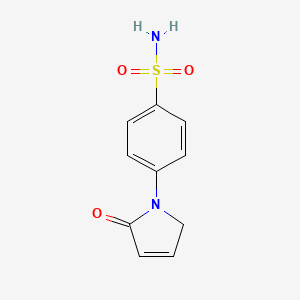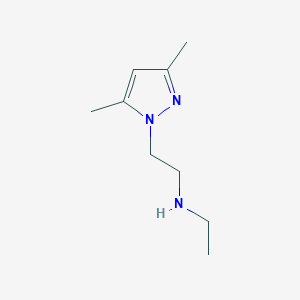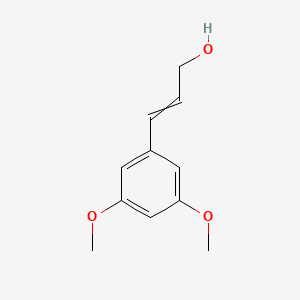![molecular formula C12H18O3 B12561487 2,6-Bis[(propan-2-yl)oxy]phenol CAS No. 147825-65-8](/img/structure/B12561487.png)
2,6-Bis[(propan-2-yl)oxy]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Bis[(propan-2-yl)oxy]phenol es un compuesto químico conocido por su estructura y propiedades únicas. Es un derivado del fenol, donde dos grupos isopropilo se unen al anillo fenólico a través de átomos de oxígeno.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La preparación de 2,6-Bis[(propan-2-yl)oxy]phenol típicamente implica la alquilación del ácido p-hidroxibenzoico con un agente alquilante en presencia de un ácido mineral acuoso. La reacción es seguida por basificación y lavados subsecuentes para producir ácido 4-hidroxi-3,5-diisopropilbenzoico. Este intermedio se descarboxila luego en presencia de un disolvente de alto punto de ebullición e hidróxido de sodio como catalizador a alta temperatura para producir this compound .
Métodos de Producción Industrial
Los métodos de producción industrial para this compound son similares a las rutas sintéticas mencionadas anteriormente, pero están optimizados para la producción a gran escala. Estos métodos aseguran una alta pureza y rendimiento del compuesto, lo que lo hace adecuado para diversas aplicaciones, incluido el uso farmacéutico .
Análisis De Reacciones Químicas
Tipos de Reacciones
2,6-Bis[(propan-2-yl)oxy]phenol experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar quinonas u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir el compuesto en varias formas reducidas.
Sustitución: El grupo hidroxilo fenólico puede sufrir reacciones de sustitución con varios reactivos.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Las condiciones para estas reacciones varían según el producto deseado, pero generalmente implican temperaturas controladas y disolventes específicos .
Principales Productos Formados
Los principales productos formados a partir de estas reacciones incluyen derivados oxidados, formas reducidas y fenoles sustituidos.
Aplicaciones Científicas De Investigación
2,6-Bis[(propan-2-yl)oxy]phenol tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en varias reacciones químicas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidos los efectos antioxidantes y antiinflamatorios.
Medicina: Se investiga por su posible uso en productos farmacéuticos, particularmente como agente anestésico debido a su similitud estructural con el propofol.
Industria: El compuesto se utiliza en la producción de plásticos, adhesivos y recubrimientos debido a su capacidad para mejorar la estabilidad térmica y la resistencia al fuego
Mecanismo De Acción
El mecanismo de acción de 2,6-Bis[(propan-2-yl)oxy]phenol implica su interacción con varios objetivos moleculares y vías. En sistemas biológicos, actúa como un antioxidante reaccionando con radicales libres para formar radicales fenóxidos. Esta propiedad está asociada con todos los captadores de radicales libres basados en fenol. Además, su similitud estructural con el propofol sugiere que puede interactuar con el receptor GABA-A, contribuyendo a sus posibles efectos anestésicos .
Comparación Con Compuestos Similares
Compuestos Similares
Los compuestos similares a 2,6-Bis[(propan-2-yl)oxy]phenol incluyen:
Propofol: Un agente anestésico ampliamente utilizado con una estructura similar.
Bisoprolol: Un bloqueador beta utilizado para el tratamiento de la presión arterial alta, que tiene características estructurales relacionadas.
Otros fenoles arilóxidos: Compuestos con estructuras fenólicas y grupos funcionales similares
Unicidad
This compound es único debido a su patrón de sustitución específico y la presencia de grupos isopropilo. Esta estructura confiere propiedades específicas, como una mayor estabilidad térmica y actividad antioxidante, lo que la hace valiosa en diversas aplicaciones .
Propiedades
Número CAS |
147825-65-8 |
|---|---|
Fórmula molecular |
C12H18O3 |
Peso molecular |
210.27 g/mol |
Nombre IUPAC |
2,6-di(propan-2-yloxy)phenol |
InChI |
InChI=1S/C12H18O3/c1-8(2)14-10-6-5-7-11(12(10)13)15-9(3)4/h5-9,13H,1-4H3 |
Clave InChI |
UKQACUPNMJKOAH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=C(C(=CC=C1)OC(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


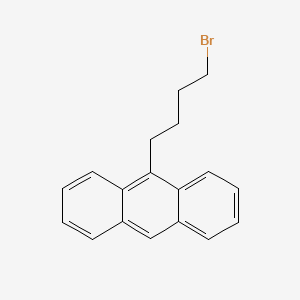
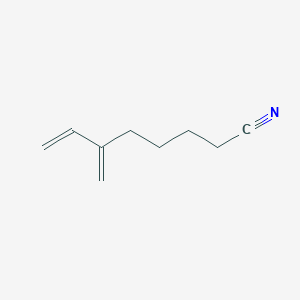
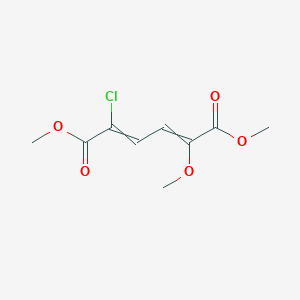
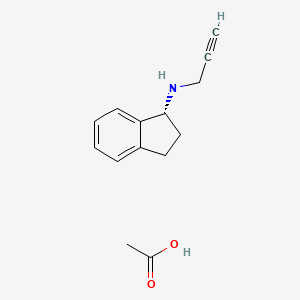
![1,1',1''-[Benzene-1,3,5-triyltris(methyleneoxy)]tris(pentabromobenzene)](/img/structure/B12561444.png)
![methyl 2-amino-7-methyl-4-(4-nitrophenyl)-5-oxo-4H-pyrano[3,2-c]pyran-3-carboxylate](/img/structure/B12561452.png)
![Dihydro-1H,3H,5H-pyrazolo[1,2-c][1,3,4]thiadiazole-1,3-dithione](/img/structure/B12561454.png)
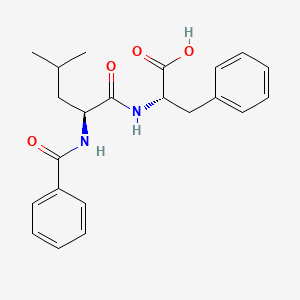
![(3S,4R)-2,2-Dimethyl-3,4-dihydro-2H-naphtho[1,2-b]pyran-3,4-diol](/img/structure/B12561464.png)
![1-[(9,10-Dihydrophenanthren-9-YL)amino]butan-2-OL](/img/structure/B12561483.png)
